2,3,4,4',5,6-Hexabromodiphenyl ether
Overview
Description
2,3,4,4’,5,6-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C₁₂H₄Br₆O. This compound is part of a group of chemicals known for their use as flame retardants. PBDEs are added to a variety of products, including electronics, textiles, and plastics, to reduce the risk of fire. Due to their persistence in the environment and potential health risks, PBDEs have been the subject of extensive research and regulatory scrutiny .
Mechanism of Action
Target of Action
2,3,4,4’,5,6-Hexabromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE) that is commonly used as a flame retardant It’s known that pbdes in general can interfere with the endocrine system .
Mode of Action
As a PBDE, it is known to interact with the endocrine system, potentially disrupting hormonal signaling and function .
Biochemical Pathways
Pbdes are known to have significant persistence and bioaccumulation potential . They can also be involved in food web biomagnification .
Pharmacokinetics
It’s known that pbdes are persistent organic pollutants with significant bioaccumulation potential .
Result of Action
Exposure to pbdes has been associated with hepatotoxicity and increased risk of death from cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,4’,5,6-Hexabromodiphenyl ether. For instance, PBDEs are known to accumulate in the environment due to their use in various industrial products . Furthermore, they have been found in higher levels in indoor air than in outdoor air , indicating that the indoor environment can significantly influence exposure levels.
Biochemical Analysis
Cellular Effects
PBDEs, including 2,3,4,4’,5,6-Hexabromodiphenyl ether, have been shown to influence glucose metabolism, thyroid and ovarian function, and potentially affect cancer risk
Molecular Mechanism
It is known that PBDEs can disrupt the endogenous hormonal activities .
Temporal Effects in Laboratory Settings
In a cohort study of adults in the general US population, higher serum PBDE exposure levels were associated with increased risk of death from cancer during the follow-up . This suggests evidence for the long-term adverse health effects of PBDEs, including 2,3,4,4’,5,6-Hexabromodiphenyl ether, in humans.
Dosage Effects in Animal Models
In a study on mice, 4 weeks of exposure to a PBDE was found to alter glucose and lipid metabolism
Metabolic Pathways
It is known that PBDEs can disrupt the endogenous hormonal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4’,5,6-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine (Br₂) or a bromine-containing compound like N-bromosuccinimide (NBS). The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired degree of bromination .
Industrial Production Methods
Industrial production of 2,3,4,4’,5,6-Hexabromodiphenyl ether follows similar principles but on a larger scale. The process involves continuous or batch-wise bromination of diphenyl ether, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,4’,5,6-Hexabromodiphenyl ether undergoes several types of chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms, often under reductive conditions.
Oxidation: The compound can be oxidized to form various brominated phenolic compounds.
Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Debromination: Common reagents include zinc dust and acetic acid.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions
Major Products Formed
Debromination: Produces lower brominated diphenyl ethers.
Oxidation: Results in the formation of brominated phenols and quinones.
Substitution: Leads to the formation of various substituted diphenyl ethers
Scientific Research Applications
2,3,4,4’,5,6-Hexabromodiphenyl ether has several scientific research applications:
Environmental Studies: Used as a marker for studying the distribution and fate of PBDEs in the environment.
Toxicology: Investigated for its potential health effects, including endocrine disruption and neurotoxicity.
Material Science: Studied for its flame-retardant properties and potential alternatives.
Analytical Chemistry: Used as a standard in the development of analytical methods for detecting PBDEs in various matrices .
Comparison with Similar Compounds
Similar Compounds
- 2,2’,4,4’,5,5’-Hexabromodiphenyl ether
- 2,2’,4,4’,5,6’-Hexabromodiphenyl ether
- 2,2’,3,4,4’,5’-Hexabromodiphenyl ether
- 2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether
Uniqueness
2,3,4,4’,5,6-Hexabromodiphenyl ether is unique due to its specific bromination pattern, which influences its physical and chemical properties. This pattern affects its environmental persistence, bioaccumulation potential, and toxicity profile. Compared to other PBDEs, it has distinct interactions with biological molecules and different degradation pathways .
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(4-bromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-1-3-6(4-2-5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYODBMKQYVNEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879965 | |
Record name | BDE-166 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189084-58-0 | |
Record name | 2,3,4,4',5,6-Hexabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-166 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,4',5,6-HEXABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0612NYE44G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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